molecular formula C3HCl2N B1608935 2,3-Dichloroacrylonitrile CAS No. 22410-58-8

2,3-Dichloroacrylonitrile

Cat. No. B1608935
CAS RN: 22410-58-8
M. Wt: 121.95 g/mol
InChI Key: NDWDVOQVCRKCDJ-IWQZZHSRSA-N
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Description

2,3-Dichloroacrylonitrile is a chemical compound with the molecular formula C3HCl2N . It is used in research and development.


Synthesis Analysis

The synthesis of 2,3-Dichloroacrylonitrile involves the addition of HCN to the C-N triple bond of dichloroacetonitrile . The reaction of 2-acetylamino-3,3-dichloroacrylonitrile with 2 molar eq. of mercaptides and alkoxides yields 2-acetylamino-3,3-bis- (substituted mercapto) acrylonitriles and 2-acetylamino-3,3,3-trialkoxypropionitriles, respectively .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloroacrylonitrile can be analyzed using various techniques such as X-ray diffraction, X-ray fluorescence spectrum, and SEM scanning electron microscope .


Chemical Reactions Analysis

2-Acetylamino-3,3-dichloroacrylonitrile, a derivative of 2,3-Dichloroacrylonitrile, reacts with 2 molar eq. of mercaptides and alkoxides to yield 2-acetylamino-3,3-bis- (substituted mercapto) acrylonitriles and 2-acetylamino-3,3,3-trialkoxypropionitriles, respectively . The reaction of dichloroacrylonitrile with ethylenediamine diacetate results in the formation of (Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo [1,2-a] [1,4]diazepine-9-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichloroacrylonitrile can be analyzed using various techniques such as X-ray diffraction, X-ray fluorescence spectrum, and SEM scanning electron microscope .

Scientific Research Applications

Synthesis of Polyfunctional Synthetic Intermediates

2,3-Dichloroacrylonitrile is utilized in the synthesis of various polyfunctional synthetic intermediates. For instance, the compound 2-Amino-3,3-dichloroacrylonitrile (ADAN) is produced with high yield through the addition of HCN to the C-N triple bond of dichloroacetonitrile. ADAN is a versatile intermediate, crucial in the preparation of several compounds including mercapto-analogues and carboxamides in good yields. The stability of ADAN under specific conditions, such as in a nitrogen or ether vapor atmosphere at low temperatures, enhances its applicability in chemical syntheses (Matsumura, Saraie, & Hashimoto, 1976).

Development of Novel Fused Heterocycles

2,3-Dichloroacrylonitrile is instrumental in the creation of novel fused heterocycles. The treatment of 2-benzoylamino-3,3-dichloroacrylonitrile with various amines, phosphorus pentachloride, and sulfur dioxide leads to derivatives of the unique 1,2-dihydro-2λ5-[1,3]oxazolo[5,4-d][1,3,2]diazaphosphinine heterocycle, confirmed through spectroscopic methods and X-ray diffraction analysis (Shablykin et al., 2008).

Formation of Schiff Bases and Subsequent Conversion

Schiff bases of ADAN are produced by the condensation of ADAN with various aldehydes. These Schiff bases are highly reactive and serve as useful synthetic intermediates. They undergo reactions with nucleophiles to yield derivatives such as dialkoxy-, bis(substituted mercapto)-, and bis(substituted amino)-derivatives. Additionally, these Schiff bases can be cyclized into new chloro-imidazole carbaldehydes, highlighting the flexibilityof 2,3-Dichloroacrylonitrile in synthesizing diverse and complex organic compounds (Matsumura, Kuritani, Shimadzu, & Hashimoto, 1976).

Chemosensors for Sensing Ionic and Reactive Oxygen Species

2,3-Dichloroacrylonitrile derivatives, such as 2,3-Diaminomaleonitrile (DAMN), have significant applications in the design and development of chemosensors. These chemosensors are particularly useful for sensing metallic ions, anions, and reactive oxygen species. The ability of DAMN to act as a building block for molecular architectures makes it a valuable tool in the field of chemical sensing (Aruna, Rani, Swami, Agarwala, Behera, & Shrivastava, 2019).

Applications in Organic Synthesis

2,3-Dichloroacrylonitrile has shown efficacy in the synthesis of complex organic molecules. Its reactivity is harnessed in various organic synthesis processes, such as the creation of oxazoles, imidazoles, and other heterocyclic compounds. These reactions are facilitated by its ability to undergo transformations with different reagents under controlled conditions, proving its versatility as a reagent in organic chemistry (Shablykin, Chumachenko, & Brovarets, 2010).

Catalytic Reduction of Dioxygen

In the field of catalysis, 2,3-Dichloroacrylonitrile derivatives have been explored for their role in the catalytic reduction of dioxygen. These compounds, when used as catalysts, facilitate the reduction process in both heterogeneous and homogeneous systems, demonstrating their potential in industrial and chemical processes (Kadish et al., 2008).

Future Directions

The future directions for 2,3-Dichloroacrylonitrile could involve its use in the synthesis of more complex compounds. For instance, green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives has been suggested as a future direction .

properties

IUPAC Name

(Z)-2,3-dichloroprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N/c4-1-3(5)2-6/h1H/b3-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWDVOQVCRKCDJ-IWQZZHSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C#N)\Cl)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloroacrylonitrile

CAS RN

22410-58-8
Record name Acrylonitrile, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dichloroacrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
WH Jura, RJ Gaul - Journal of the American Chemical Society, 1958 - ACS Publications
The polarographic behavior of 2, 2, 3-trichloro-and 2, 3-dichloropropionitriles and their derivatives was studied in order to determine the products formed in the reduction of …
Number of citations: 31 pubs.acs.org
AN Kurtz, WE Billups, RB Greenlee… - The Journal of …, 1965 - ACS Publications
The configurations of pairs of geometric isomers of derivatives of 3-chloroacrylic and 2, 3-dichloroacrylic acids are established by proton magnetic resonance spectroscopy. In the two-…
Number of citations: 81 pubs.acs.org
J Geevers, WP Trompen - Tetrahedron Letters, 1974 - ris.utwente.nl
Compounds IIa and IIIa have been prepared by Bacon et al. 4) by reacting cyanogen chloride with sulfur dichloride: 111~ has been prepared by Vest 5) in a similar way from …
Number of citations: 19 ris.utwente.nl
TP Povlock, WT Lippincott - Journal of the American Chemical …, 1958 - ACS Publications
A study of the reactions of trimethoxyboroxine with nine aromatic Grignard reagents is reported. Borinic acids, isolated as their aminoethyl esters, are obtained in yields of 21-63%. Low …
Number of citations: 38 pubs.acs.org
BP Woodford - 1971 - search.proquest.com
The reported methods for the preparation of trichloroacrylonitrile from hexachloropropene and from acrylonitrile have been studied and optimised. A procedure for the conversion of …
Number of citations: 0 search.proquest.com
IIC IIIC - core.ac.uk
Compounds IIa and IIIa have been prepared by Bacon et al. 4) by reacting cyanogen chloride with sulfur dichloride: 111~ has been prepared by Vest 5) in a similar way from …
Number of citations: 0 core.ac.uk
T Nagaoka, J Yamashita, M Kaneda, K Ogura - Journal of Electroanalytical …, 1992 - Elsevier
Electrochemical degradation of trichloroethylene (TCE) was studied by flow-through electrolysis in acetonitrile (AN). At potentials < −2.4 V vs. Ag/10 mM Ag + (AN), TCE was converted …
Number of citations: 26 www.sciencedirect.com
S Hu, Y Huang, MA Poss… - Journal of heterocyclic …, 2005 - Wiley Online Library
A novel route to electron‐deficient thienopyrrolones is disclosed. The target heterocycles are concisely constructed by condensation of activated α‐ or β‐halo‐substituted acrylonitriles, …
Number of citations: 12 onlinelibrary.wiley.com
WJ Le Noble, GW Wheland - Journal of the American Chemical …, 1958 - ACS Publications
Discussion This study of the oxidation of alcohols confirms several significant features of the photocatalytic oxidation of organic compounds on ZnO in light which is absorbed only by …
Number of citations: 4 pubs.acs.org
AS Kalogirou, PA Koutentis - Targets Heterocycl. Syst, 2018 - soc.chim.it
Non-S-oxidised 4H-1, 2, 6-thiadiazines are a rare category of heterocycles. This review covers the physical properties, synthesis, reactivity and applications of mono-and polycyclic non-…
Number of citations: 10 www.soc.chim.it

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